Zincphenolsulfonate Zincphenolsulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17411891
InChI: InChI=1S/2C6H6O4S.Zn/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2
SMILES:
Molecular Formula: C12H10O8S2Zn
Molecular Weight: 411.7 g/mol

Zincphenolsulfonate

CAS No.:

Cat. No.: VC17411891

Molecular Formula: C12H10O8S2Zn

Molecular Weight: 411.7 g/mol

* For research use only. Not for human or veterinary use.

Zincphenolsulfonate -

Specification

Molecular Formula C12H10O8S2Zn
Molecular Weight 411.7 g/mol
IUPAC Name zinc;2-hydroxybenzenesulfonate
Standard InChI InChI=1S/2C6H6O4S.Zn/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2
Standard InChI Key BOVNWDGXGNVNQD-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Zn+2]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Zinc phenolsulfonate is a coordination complex where zinc ions bind to phenolsulfonate ligands. Its molecular structure, C6H6O4SZn\text{C}_6\text{H}_6\text{O}_4\text{SZn}, corresponds to a molecular weight of 239.55 g/mol . The compound typically crystallizes as colorless or white hydrates, though it effloresces in dry air and gradually turns pink upon exposure to light and oxygen due to partial oxidation .

Physical Properties

Key physical properties include:

PropertyValue/Description
Solubility in Water63% at 20°C, 250% at 100°C
Solubility in Ethanol55% at 50°C
LogP (Octanol-Water)-1.670 (estimated)
OdorOdorless
Decomposition Temperature120°C (loses water)

These properties make it suitable for aqueous formulations but necessitate protection from humidity during storage .

Synonyms and Regulatory Identifiers

Common synonyms include zinc sulfocarbolate, phenozin, and zinc p-phenol sulfonate. Regulatory identifiers include:

  • FDA UNII: 4O71YT5YB5

  • EPA Registry: 127-82-2

  • EINECS: 204-861-7

Its inclusion in the European Union’s Annex III restricts its use to deodorants and astringents at ≤6% concentration .

Synthesis and Industrial Production

Manufacturing Process

Zinc phenolsulfonate is synthesized via a proprietary reaction between zinc salts and phenolsulfonic acid. Historical methods involved sulfonation of phenol followed by neutralization with zinc oxide, yielding hydrates that are purified through recrystallization from warm water . Industrial grades may contain up to 5% free phenolsulfonic acid, necessitating quality control to minimize residual acidity .

Purification and Stability

Recrystallization at 0°C produces high-purity crystals, though the compound’s tendency to effloresce requires anhydrous storage conditions. Thermal gravimetric analysis shows complete dehydration at 120°C, after which the anhydrous form remains stable below 200°C .

Chemical Reactivity and Functional Behavior

Aqueous Behavior

In solution, zinc phenolsulfonate acts as a weak acid (pH ~4–5), releasing phenolsulfonate anions and zinc ions. This dual functionality underpins its astringent and antimicrobial effects, as zinc ions denature proteins while phenolsulfonate exerts mild antiseptic activity .

Compatibility and Incompatibilities

The compound is incompatible with alkaline soaps, which precipitate zinc hydroxide, and ammonia, which forms diamine complexes. Reactions with strong bases are exothermic, requiring caution in formulation .

Historical and Contemporary Applications

Cosmetic Applications

Despite a 95% decline in cosmetic use since 2002, zinc phenolsulfonate persists in ≤1% concentrations in leave-on astringents. The Cosmetic Ingredient Review (CIR) panel reaffirmed its safety in 2023, citing negative sensitization results in Buehler tests and minimal irritation at 5% concentrations .

Insecticidal Formulations

As a component of insecticides, zinc phenolsulfonate’s low mammalian toxicity (rat oral LD50: 1.8 g/kg) and environmental persistence make it suitable for agricultural and household pest control .

Environmental Impact and Regulatory Considerations

Ecotoxicity

Zinc phenolsulfonate’s high water solubility raises concerns about aquatic toxicity, though its rapid photodegradation mitigates bioaccumulation. Combustion releases sulfur oxides, necessitating controlled incineration .

Global Regulatory Status

  • EU: Restricted to Annex III, requiring ≤6% concentration in deodorants .

  • USA: FDA prohibits OTC drug use due to insufficient efficacy data (21 CFR 310.545) .

  • EPA: Classified as an environmental hazard; spill containment protocols are mandatory .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator